

# "comparative analysis of squalane vs. squalene as drug carriers"

Author: BenchChem Technical Support Team. Date: December 2025



# Squalane vs. Squalene as Drug Carriers: A Comparative Analysis

An in-depth guide for researchers and drug development professionals on the characteristics, performance, and applications of **squalane** and squalene in drug delivery systems.

In the realm of drug delivery, the choice of a carrier molecule is paramount to ensure the efficacy, stability, and safety of a therapeutic agent. Among the lipid-based carriers, **squalane** and its precursor, squalene, have garnered significant attention due to their biocompatibility and ability to formulate various delivery systems such as emulsions, nanoemulsions, and nanoparticles. This guide provides a comprehensive comparative analysis of **squalane** and squalene as drug carriers, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers in making informed decisions for their formulation development.

# **Core Chemical and Physical Differences**

Squalene (C30H50) is a polyunsaturated triterpene naturally found in human sebum and shark liver oil, and is also present in smaller quantities in various plant oils like olive oil.[1][2] Its hydrogenated counterpart, **squalane** (C30H62), is a fully saturated hydrocarbon.[3] This fundamental structural difference is the primary determinant of their distinct chemical and physical properties, which in turn dictates their suitability for different drug delivery applications. Squalene's multiple double bonds make it susceptible to oxidation, which can impact the



stability of the formulation.[4][5] In contrast, the saturated nature of **squalane** renders it highly stable and resistant to oxidation.[3][6]

# **Comparative Performance as Drug Carriers**

The choice between **squalane** and squalene as a drug carrier often hinges on the specific requirements of the drug and the desired delivery system. Both have been successfully employed to encapsulate and deliver a variety of therapeutic agents.[1][4]

## Stability and Biocompatibility

**Squalane**'s inert and saturated structure provides superior oxidative stability, a critical factor for the shelf-life and in vivo performance of drug formulations.[3][7] Squalene, on the other hand, can degrade over time, potentially leading to the formation of reactive byproducts.[4][5] However, both are generally considered biocompatible and are well-tolerated in parenteral and topical formulations.[3][4] Squalene itself has demonstrated antioxidant and even chemopreventive properties.[8][9]

### **Formulation Characteristics**

Both **squalane** and squalene can be formulated into oil-in-water emulsions and solid lipid nanoparticles to carry lipophilic drugs.[4][10] Squalene-based emulsions have been extensively used as adjuvants in vaccines to enhance the immune response.[11][12][13] Studies have shown that the particle size of these emulsions can influence their stability and immunogenicity, with smaller particles (≤100 nm) generally exhibiting better stability.[14] **Squalane** has been investigated in the formation of nanostructured lipid carriers (NLCs), where its inclusion can increase drug loading and modify release profiles.[10]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies to provide a direct comparison of **squalane** and squalene-based drug delivery systems.



Parameter	Squalane-based Carrier	Squalene-based Carrier	Reference(s)
Formulation Type	Nanostructured Lipid Formulations (NLF)	Oil-in-Water Emulsion	[10][15]
Drug	Mebendazole	-	[10]
Particle Size (Median)	323 - 363 nm	358 - 811 nm	[10][15]
Zeta Potential	-17.7 to -23.4 mV	-12.76 to -27.19 mV	[10][15]
Encapsulation Efficiency	~70% (for 30% w/w squalane)	77.8% (for PLGA nanoparticles)	[10][16]
Drug Release	Faster dissolution with 30% squalane	Sustained release	[4][10]

Table 1: Comparison of Formulation Characteristics

Property	Squalane	Squalene	Reference(s)
Chemical Structure	Saturated Hydrocarbon (C30H62)	Polyunsaturated Triterpene (C30H50)	[3][4]
Oxidative Stability	High	Low (prone to oxidation)	[3][4]
Biocompatibility	High, non- comedogenic	High, natural component of sebum	[3][4]
Primary Application Focus	Stable drug delivery, cosmetics	Vaccine adjuvants, drug delivery	[4][10][13]

Table 2: Comparison of Physicochemical Properties

## **Experimental Protocols**

To facilitate the replication and adaptation of these findings, detailed methodologies for key experiments are provided below.



Preparation of Nanostructured Lipid Formulations (NLF)

with Squalane

This protocol is based on the formulation of mebendazole-loaded Compritol® nanoparticles with squalane.[10]

#### Materials:

- Compritol 888 ATO (solid lipid)
- Squalane (liquid lipid/modifier)
- Mebendazole (drug)
- Pluronic F68 (surfactant)
- · Deionized water

#### Procedure:

- Melt Compritol 888 ATO at a temperature above its melting point (approximately 80°C).
- Add the desired amount of squalane and mebendazole to the molten lipid and mix until a clear solution is obtained.
- Prepare an aqueous solution of Pluronic F68 and heat it to the same temperature as the lipid phase.
- Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse emulsion.
- Subject the coarse emulsion to high-pressure homogenization for a set number of cycles and pressure to reduce the particle size and form the NLF.
- Cool the resulting nanoemulsion to room temperature to allow for the solidification of the lipid matrix and formation of the NLF.



## **Preparation of Squalene-based Oil-in-Water Emulsion**

This is a general protocol for preparing a squalene-based emulsion, often used as a vaccine adjuvant.[15]

#### Materials:

- Squalene
- Surfactants (e.g., Tween 80, Span 85)
- Aqueous buffer (e.g., citrate buffer)

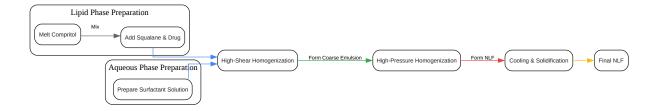
#### Procedure:

- Prepare the oil phase by mixing squalene and the oil-soluble surfactant (e.g., Span 85).
- Prepare the aqueous phase by dissolving the water-soluble surfactant (e.g., Tween 80) in the aqueous buffer.
- Heat both phases to a specific temperature (e.g., 60°C).
- Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.
- Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for a specified number of passes and at a defined pressure to achieve the desired droplet size.
- Cool the emulsion to room temperature.

## **Visualizing Experimental Workflows**

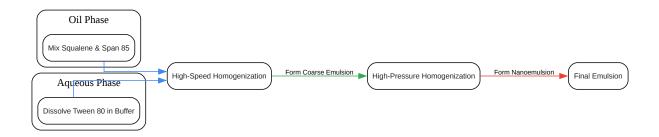
To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.





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Caption: Workflow for Nanostructured Lipid Formulation Preparation.



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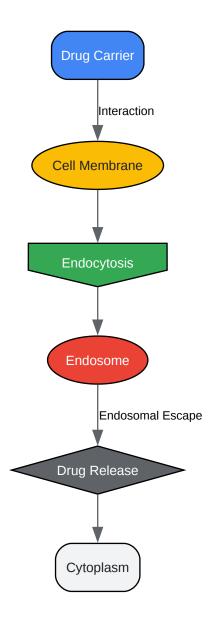
Caption: Workflow for Oil-in-Water Emulsion Preparation.

# Signaling Pathways and Cellular Uptake

While the specific signaling pathways involved in the cellular uptake of **squalane** and squalene-based carriers are not extensively detailed in the provided search results, it is generally understood that lipid-based nanoparticles can be taken up by cells through various endocytic pathways. The surface properties of the nanoparticles, such as size and charge, play



a crucial role in determining the uptake mechanism. For instance, squalene-based cationic emulsions have shown potent transfection activity, suggesting interaction with negatively charged cell membranes.[8]



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Caption: Generalized Cellular Uptake of Lipid-Based Drug Carriers.

### Conclusion

Both **squalane** and squalene are valuable assets in the formulation of drug delivery systems. The primary advantage of **squalane** lies in its superior chemical stability, making it an excellent choice for formulations requiring a long shelf-life and resistance to degradation. Squalene,



while more susceptible to oxidation, is a key component in vaccine adjuvants and has inherent biological activities that can be beneficial. The selection between the two will ultimately depend on the specific therapeutic application, the nature of the drug to be delivered, and the desired characteristics of the final formulation. The provided data and protocols offer a solid foundation for researchers to embark on the development of novel and effective drug delivery systems utilizing these versatile lipid carriers.

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- To cite this document: BenchChem. ["comparative analysis of squalane vs. squalene as drug carriers"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681988#comparative-analysis-of-squalane-vs-squalene-as-drug-carriers]

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